Product packaging for Iron--pyridine (1/1)(Cat. No.:CAS No. 314734-72-0)

Iron--pyridine (1/1)

Cat. No.: B14253187
CAS No.: 314734-72-0
M. Wt: 134.94 g/mol
InChI Key: WHJXGGISJBFSJJ-UHFFFAOYSA-N
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Description

Iron--pyridine (1/1) is a useful research compound. Its molecular formula is C5H5FeN and its molecular weight is 134.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iron--pyridine (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron--pyridine (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5FeN B14253187 Iron--pyridine (1/1) CAS No. 314734-72-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

314734-72-0

Molecular Formula

C5H5FeN

Molecular Weight

134.94 g/mol

IUPAC Name

iron;pyridine

InChI

InChI=1S/C5H5N.Fe/c1-2-4-6-5-3-1;/h1-5H;

InChI Key

WHJXGGISJBFSJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.[Fe]

Origin of Product

United States

Steric and Electronic Tuning of Ligands:the Substituents on the Pyridine and Imine/amine Moieties of the Ligand Exert Significant Control over the Catalyst S Behavior.

Steric Hindrance: Bulky substituents near the iron center can influence selectivity and catalyst stability. In isoprene (B109036) polymerization, less sterically hindered ligand frameworks can lead to excellent catalytic performance and high molecular weight polymers. researchgate.net Conversely, introducing bulky groups can increase catalyst stability under oxidizing conditions in C-H oxidation reactions. rsc.org In ATRP, a sterically hindered t-butyl substituent on the amino carbon of an amino-pyridine ligand resulted in slightly higher activity for styrene (B11656) polymerization compared to a less bulky ethyl group. nsf.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of ligand substituents modulates the electronic properties of the iron center, impacting its catalytic activity. For ATRP, inductive electron donation from alkyl groups on the ligand is hypothesized to improve catalyst activity by shifting the equilibrium towards the active Fe(III) species. nsf.gov In C-H amination, the pKa of acid additives was found to have an unexpected relationship with enantioselectivity, highlighting the sensitivity of the reaction to the electronic environment. acs.org

Ligand Geometry and Chelation:the Geometry Enforced by the Ligand is Critical for Substrate Coordination and Reaction Selectivity.

Planarity: For the [2+2] cycloaddition of butadiene and ethylene (B1197577), a planar chelate ligand is a key design principle. This planarity forces the butadiene to coordinate in an s-trans-geometry at the iron center, directing the reaction pathway. acs.orgnih.gov

Coordination Geometry: In oxidation catalysis, the coordination geometry (e.g., cis-α vs. cis-β) can significantly impact catalytic efficiency. Complexes with a cis-α coordination geometry often exhibit higher efficiency, and the presence of pyridine (B92270) donors can stabilize reactive intermediates by inducing a strong ligand field. rsc.org The availability of cis-labile coordination sites is also important for catalyst stability and efficiency. rsc.org

Spin State Control:access to Different Electronic Spin States E.g., High Spin Vs. Intermediate Spin at the Iron Center Can Determine the Reaction Pathway.

For certain C-C bond-forming reactions, access to triplet ground states is a crucial design principle. acs.orgnih.gov In ATRP, it has been noted that high-spin iron complexes tend to be halogenophilic, favoring the ATRP mechanism, while intermediate-spin complexes can be carbophilic, leading to competing catalytic chain transfer. cmu.edu

By systematically modifying these ligand properties and understanding their impact on the iron center's geometry and electronic state, it is possible to develop highly efficient and selective iron-pyridine catalysts tailored for specific applications.

Electronic Structure and Bonding in Iron Pyridine Systems

Spin State Determination and Tuning

The spin state of an iron(II) complex is determined by the balance between the ligand field splitting energy (Δₒ) and the mean spin-pairing energy. When Δₒ is large, it is energetically more favorable for the d-electrons to pair up in the lower-energy t₂g orbitals, resulting in a low-spin (LS) state. beilstein-journals.org Conversely, a small Δₒ leads to a high-spin (HS) state, where electrons occupy both t₂g and e*g orbitals to maximize spin multiplicity. beilstein-journals.org

The spin state of iron-pyridine complexes is highly sensitive to the ligand environment and can be "tuned" by modifying the pyridine (B92270) ligand or by the presence of other coordinating species. researchgate.net For example, the introduction of substituents on the pyridine ring can alter the ligand field strength. rsc.org Electron-withdrawing groups on the pyridine ring can enhance its π-acceptor character, increasing Δₒ and favoring a low-spin state. Conversely, electron-donating groups can decrease Δₒ, promoting a high-spin state.

The phenomenon of spin crossover (SCO), where a complex can switch between LS and HS states in response to external stimuli like temperature, pressure, or light, is a key feature of many iron(II) complexes. beilstein-journals.orgmdpi.com This transition is accompanied by changes in magnetic and optical properties. beilstein-journals.org For instance, in some iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine, a high-temperature spin crossover from a low-spin ¹A₁ state to a high-spin ⁵T₂ state is observed. mdpi.com The transition temperature (T₁/₂) can be modulated by the choice of counter-anions and the specific heterocycle in the ligand structure. researchgate.netrsc.org

Table 1: Spin Crossover Temperatures for Selected Iron(II) Complexes

ComplexT₁/₂ (K)Reference
[Fe(L4thiazole)(NCS)₂]350 rsc.org
[Fe(L2thiazole)(NCS)₂]400 rsc.org
[Fe(L5Br-pyridine)(NCS)₂] Polymorph A245 rsc.org
[Fe(L5Br-pyridine)(NCS)₂] Polymorph B304 rsc.org

Influence of Pyridine Derivatives on Iron Oxidation States and Redox Potentials

The electronic properties of the pyridine ligand significantly impact the oxidation state and redox potential of the iron center. nih.gov By introducing electron-donating or electron-withdrawing substituents onto the pyridine ring, it is possible to modulate the electron density at the iron atom and, consequently, its ease of oxidation or reduction. nih.govmdpi.com

In a series of iron(III) complexes with substituted pyridinophane ligands, a direct correlation was observed between the electronic nature of the substituent and the Fe(III)/Fe(II) redox potential. nih.gov Electron-withdrawing groups on the pyridine ring make the iron(III) center easier to reduce, resulting in more positive redox potentials. nih.gov Conversely, electron-donating groups stabilize the iron(III) state, leading to more negative redox potentials. nih.gov

Similarly, in a study of iron(II) complexes with tetradentate NHC/pyridine hybrid ligands, the oxidation potentials were found to correlate linearly with the number of N-heterocyclic carbene (NHC) donors coordinated to the iron. researchgate.net This highlights the ability to fine-tune the electronic properties of the metal center through ligand design.

Table 2: Redox Potentials of Iron Complexes with Substituted Pyridine Ligands

ComplexE₁/₂ (mV vs. Fc/Fc⁺)Reference
[(PBI)₂(4-Me-Py)FeIIIOIPh]³⁺-350 mdpi.com
[(PBI)₂(Py)FeIIIOIPh]³⁺-440.4 mdpi.com
[(PBI)₂(4-PhC(O)-Py)FeIIIOIPh]³⁺-500.6 mdpi.com
[(PBI)₂(4-MeC(O)-Py)FeIIIOIPh]³⁺-523.2 mdpi.com
[(PBI)₂(4-CN-Py)FeIIIOIPh]³⁺-524 mdpi.com

Electron Transfer Processes within Iron-Pyridine Frameworks

Electron transfer (ET) is a fundamental process in the chemistry of iron-pyridine complexes, underpinning their roles in catalysis and materials science. nih.gov These processes can occur within a single molecule (intramolecular) or between different molecular units (intermolecular). In some iron-bipyridine-diimine complexes, an extensive electron-transfer series has been demonstrated, spanning five oxidation states. nih.gov Spectroscopic and computational studies have revealed that these redox events are often ligand-based, with the bipyridine-diimine ligand acting as an electron reservoir. nih.gov

In metal-organic frameworks (MOFs) incorporating iron and pyridine-based ligands, electron transfer can be coupled with other phenomena like spin crossover. researchgate.net For instance, Hofmann coordination polymers with redox-active bipyridinium derivatives as axial ligands exhibit thermochromism attributed to a combination of electron transfer and spin state changes. researchgate.net The ability to control electron transfer pathways is crucial for the development of molecular electronic devices. acs.org In multilayered assemblies, the inclusion of other metal complexes can be used to mediate or insulate electron transfer to and from iron-pyridine layers. acs.org

Analysis of Metal-Ligand Covalency and Orbital Overlap

The degree of covalency in the iron-pyridine bond, which describes the extent of electron sharing between the metal and the ligand, is a critical factor influencing the electronic structure and reactivity of the complex. The overlap between the metal d-orbitals and the ligand orbitals dictates the strength and nature of the bonding interactions. rsc.orgresearchgate.net

In first-row transition metals like iron, the 3d-orbitals are more contracted compared to the 4d- or 5d-orbitals of heavier metals. researchgate.net This generally results in weaker spatial overlap with ligand orbitals and a comparatively weaker ligand field. researchgate.net However, the specific geometry and electronic properties of the pyridine ligand can significantly influence this overlap.

Computational studies, such as those employing the angular overlap model (AOM), can provide insights into the nature of metal-ligand σ- and π-bonding interactions. whiterose.ac.uk For example, in iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridine, computational analysis has suggested that the pyridine donors act as moderate π-acceptor ligands. whiterose.ac.uk The degree of metal-metal bonding in bimetallic iron-pyridine complexes is also dependent on the orbital overlap, which is influenced by the local symmetry of each metal and their formal oxidation states. rsc.org In some dinuclear iron complexes with redox-active macrocyclic ligands, there is a significant interplay between metal-metal bonding and ligand-based redox activity, highlighting the delocalization of electron density across the entire molecular framework. acs.org

Theoretical and Computational Investigations of Iron Pyridine Interactions

Density Functional Theory (DFT) Studies of Electronic and Geometric Structures

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of transition metal complexes, including those of iron with pyridine (B92270). DFT calculations allow for the accurate prediction of both the electronic and geometric structures of these systems, providing insights that are often complementary to experimental data.

DFT studies have been employed to optimize the geometries of iron-pyridine complexes, yielding detailed information about bond lengths and angles. For instance, in iron(II)-terpyridine complexes, DFT calculations have been used to determine the Fe-N bond lengths and the angles around the iron center nih.gov. The accuracy of these calculations is often benchmarked against experimental structural data to identify the most reliable combination of DFT functionals and basis sets nih.gov.

Beyond geometric parameters, DFT is used to probe the electronic structure of iron-pyridine complexes. The analysis of molecular orbitals and electron density distributions reveals the nature of the iron-pyridine bond. For example, in pentacyano(pyridine)ferrate(II), DFT calculations at the generalized gradient approximation (GGA) level have been used to investigate the role of M(II)-L back-bonding through Mulliken population analysis acs.org. Furthermore, DFT has been used to study the electronic structure of iron pyrite (FeS2), where the calculated electron-deformation density map is consistent with experimental X-ray diffraction data, showing excess charge in nonbonding d states on the Fe sites aps.org.

The choice of functional and basis set is critical for obtaining accurate results in DFT studies of iron complexes. Various functionals, from GGAs to hybrid and meta-GGA functionals, have been tested to assess their performance in predicting properties like spin-state energetics acs.orgnih.gov. For example, the B3LYP* functional has been shown to provide reasonable results for the energy splitting between high-spin and low-spin states in several Fe(II) complexes acs.orgnih.gov.

Table 1: Selected DFT-Calculated Geometric Parameters for Iron-Pyridine and Related Complexes

Complex Method/Basis Set Fe-N Bond Length (Å) N-Fe-N Angle (°) Reference
[Fe(terpyridine)2]2+ M06/CEP-121G 2.098 - 2.119 79.1 - 180.0 nih.gov
[Fe(CN)5(pyridine)]3- GGA 2.03 - acs.org

Note: The table presents a selection of data from the cited literature and is not exhaustive. The range of values for [Fe(terpyridine)2]2+ reflects the different Fe-N bonds within the complex.

Molecular Dynamics (MD) Simulations of Adsorption and Dynamics

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of iron-pyridine systems, particularly their interaction with surfaces. MD simulations can provide insights into the adsorption configurations, interaction energies, and the influence of the environment on these interactions.

Studies have utilized MD simulations to investigate the adsorption of pyridine derivatives on iron surfaces, such as the Fe(110) surface mdpi.com. These simulations can reveal the preferred orientation of the pyridine molecule on the surface. For instance, neutral and protonated forms of pyridine oximes have been shown to exhibit a nearly parallel adsorption mode on the iron surface mdpi.com.

MD simulations are also used to calculate the adsorption energies between pyridine molecules and the iron surface. These calculations help to quantify the strength of the interaction. It is important to note that classical molecular dynamics can sometimes overestimate adsorption energies due to limitations in the force fields, which may not fully account for electronic polarization and quantum-mechanical effects mdpi.com.

The presence of a solvent, such as water, can significantly impact the adsorption process. MD simulations can model the competitive adsorption between pyridine molecules and solvent molecules for sites on the iron surface. The formation of hydrogen bonds between pyridine and water can weaken the molecule-iron interactions mdpi.com.

Table 2: Adsorption Energies of Pyridine Derivatives on Fe(110) Surface from MD Simulations

Molecule State Adsorption Energy (eV) Reference
2-pyridylaldoxime (2POH) Aqueous -2.007 mdpi.com
3-pyridylaldoxime (3POH) Aqueous -2.534 mdpi.com
Protonated 2POH Aqueous -1.897 mdpi.com
Protonated 3POH Aqueous -2.007 mdpi.com

Note: The negative values indicate an exothermic adsorption process.

Quantum Chemical Descriptors and Reactivity Indices (e.g., HOMO/LUMO, Electrophilicity)

Quantum chemical descriptors and reactivity indices derived from electronic structure calculations provide valuable insights into the reactivity and interaction of iron-pyridine complexes. These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to predict the chemical behavior of molecules.

The HOMO-LUMO energy gap is a key descriptor that relates to the chemical stability and reactivity of a molecule. A smaller energy gap generally suggests higher reactivity. In the context of iron-pyridine interactions with surfaces, a lower energy gap for a pyridine derivative can indicate a stronger tendency to adsorb on the iron surface mdpi.com. For example, quantum chemical calculations have shown that 3-pyridylaldoxime (3POH), with a lower energy gap, exhibits better adsorption properties compared to 2-pyridylaldoxime (2POH) mdpi.com.

The Hard and Soft Acids and Bases (HSAB) principle is another useful concept for predicting the interaction between molecules. This principle can be applied to understand the bonding trend of pyridine derivatives with an iron surface. The analysis of Fukui functions can also be used to identify the reactive sites within the pyridine molecule, indicating where the interaction with the iron surface is most likely to occur asianpubs.org.

In more complex systems, such as di-iron complexes with a pyridine-containing ligand, DFT calculations have been used to determine the nature of the HOMO and LUMO. For instance, in [Fe2(CO)4(κ2-pap)(μ-bdt)], the HOMO is developed on the iron atoms, while the LUMO is a mixed metal-ligand orbital localized on the chelating ligand mdpi.com. This distribution of frontier orbitals is crucial for understanding the complex's role as an electron reservoir in processes like proton reduction mdpi.com.

Table 3: HOMO-LUMO Energy Gaps for Pyridine Derivatives

Molecule Energy Gap (eV) Reference
2-pyridylaldoxime (2POH) 3.431 mdpi.com
3-pyridylaldoxime (3POH) 1.706 mdpi.com
Protonated 2POH 3.121 mdpi.com
Protonated 3POH 2.806 mdpi.com

Elucidation of Bonding Mechanisms and Interaction Energies on Surfaces

Understanding the bonding mechanisms and accurately quantifying the interaction energies between pyridine and iron surfaces are critical for applications such as corrosion inhibition and surface functionalization. Computational studies have revealed that the adsorption of pyridine molecules on an iron surface is a complex interplay of different types of interactions.

The primary bonding mechanism involves both chemical and van der Waals dispersion interactions mdpi.com. Chemical interactions arise from the sharing or transfer of electrons between the functional groups of the pyridine molecule and the iron surface atoms mdpi.com. This can lead to the formation of covalent bonds, as suggested by the calculated bond distances between iron and atoms (C, N, O) of the pyridine derivative being within the sum of their covalent radii mdpi.com. Projected density of states (PDOS) analysis from DFT calculations can confirm the chemical nature of the adsorption by showing the overlap of orbitals between the molecule and the surface mdpi.com.

The interaction energy is also influenced by the surrounding environment. As shown by MD simulations, the interaction energies of pyridine molecules in a vacuum are more negative (stronger) than those in an aqueous solution mdpi.com. This is attributed to the competition from water molecules for adsorption sites on the iron surface mdpi.com.

Table 4: Interaction Energies of Pyridine Oximes with Fe(110) Surface from SCC-DFTB Simulations

Molecule Interaction Energy (eV) Reference
2-pyridylaldoxime (2POH) -0.007 mdpi.com
3-pyridylaldoxime (3POH) -2.534 mdpi.com
Protonated 2POH -1.897 mdpi.com
Protonated 3POH -2.007 mdpi.com

Modeling Spin-State Changes and Ligand Field Effects

Iron(II) complexes with pyridine-containing ligands are well-known for exhibiting spin crossover (SCO) behavior, where the spin state of the iron center can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature or light nih.gov. Computational modeling plays a crucial role in understanding and predicting these spin-state changes.

DFT calculations are widely used to compute the energy difference between the HS and LS states (ΔEHS-LS) nih.gov. The accuracy of this calculation is highly dependent on the chosen DFT functional acs.orgnih.govnih.gov. For iron-based complexes, it has been found that hybrid functionals with a specific amount of exact exchange can provide results that are in good agreement with experimental data nih.gov.

The ligand field created by the pyridine and other coordinating ligands is a key determinant of the spin state. Stronger ligand fields favor the LS state. Computational methods can be used to quantify the ligand field effects. For example, a ligand field molecular mechanics (LFMM) approach has been developed to rapidly screen transition metal complexes for potential SCO behavior by explicitly considering the one-electron crystal field stabilization energy and two-electron exchange terms whiterose.ac.uk.

The transition from a LS to a HS state is accompanied by a significant change in the Fe-N bond lengths, typically an increase of about 0.2 Å for Fe(II) complexes nih.gov. DFT calculations can accurately predict these structural changes associated with the spin transition acs.orgnih.gov. Theoretical studies can also investigate the potential energy surfaces along the vibrational modes that connect the LS and HS states, providing insights into the dynamics of the spin crossover process nih.gov.

Table 5: Calculated Energy Differences Between High-Spin and Low-Spin States (ΔEHS-LS) for Iron(II) Complexes | Complex | Method | ΔEHS-LS (cm-1) | Reference | |---|---|---| | [Fe(tz)6]2+ | B3LYP* | 189 | acs.orgnih.gov | | [Fe(bipy)3]2+ | B3LYP* | 3076 | acs.orgnih.gov | | [Fe(terpy)2]2+ | B3LYP* | 3447 | acs.orgnih.gov |

Note: A positive value indicates that the low-spin state is the ground state.

Catalytic Applications of Iron Pyridine Complexes

Iron-Catalyzed Hydromagnesiation

The iron-catalyzed hydromagnesiation of alkenes provides an efficient route to valuable Grignard reagents. acs.orgrochester.edu Particularly, the use of bis(imino)pyridine iron complexes has enabled the effective synthesis of benzylic Grignard reagents from styrene (B11656) derivatives. acs.orgacs.org This transformation serves as a key step in the synthesis of important compounds like ibuprofen, using inexpensive and stable iron(III) acetylacetonate (B107027) as a precatalyst. acs.org

Detailed mechanistic studies of the bis(imino)pyridine iron-catalyzed hydromagnesiation of styrene derivatives have provided significant insights into the reaction pathway. ox.ac.ukresearchgate.net Through a combination of kinetic analysis, deuterium (B1214612) labeling, reactivity studies, and in situ ⁵⁷Fe Mössbauer spectroscopy, key features of the mechanism have been established. ox.ac.ukresearchgate.net

A principal resting state of the catalyst has been identified as a formally iron(0) ate complex, [ⁱᵖʳBIPFe(Et)(CH₂=CH₂)]⁻. acs.orgox.ac.ukrochester.edu The catalytic cycle is initiated by the dissociation of ethene, generating the active species. This species then coordinates the styrene substrate and facilitates a direct and reversible β-hydride transfer. acs.orgox.ac.uk This pathway negates the requirement for a discrete iron hydride intermediate, a feature previously proposed in similar catalytic systems. acs.orgresearchgate.net

Over the course of the reaction, the tridentate bis(imino)pyridine ligand can be displaced, leading to the formation of a tris-styrene-coordinated iron(0) complex. acs.orgox.ac.uk This species has also been identified as a competent catalyst, indicating an alternative reaction pathway may be operative. acs.orgox.ac.uk

Iron-catalyzed hydromagnesiation exhibits a high degree of regioselectivity. The reaction of styrene derivatives using a bis(imino)pyridine iron catalyst system, followed by quenching with carbon dioxide, yields α-aryl carboxylic acids with near-perfect regioselectivity. acs.org This outcome implies the preferential formation of the benzylic Grignard reagent, where the magnesium is added to the carbon adjacent to the aryl ring. The reaction proceeds efficiently for a variety of sterically and electronically diverse aryl alkenes. acs.org

In the case of diarylalkynes and diynes, iron-catalyzed hydromagnesiation can also proceed with high chemo- and stereoselectivity. acs.org The regioselectivity of the hydrometalation step is a critical factor, with computational studies on related nickel-catalyzed reactions indicating that the formation of a benzyl-metal species is energetically favored over the corresponding phenylethyl derivative. recercat.cat

Catalytic Cycloaddition Reactions (e.g., [2+2]-Cycloaddition)

Iron-pyridine complexes are effective catalysts for cycloaddition reactions, which are atom-economical methods for forming cyclic compounds. d-nb.info They have been successfully employed in [2+2] and [2+2+2] cycloadditions to construct carbocyclic and heterocyclic frameworks, including valuable cyclobutane (B1203170) and pyridine (B92270) derivatives. d-nb.infoprinceton.edu

The mechanism of these cycloadditions typically involves the oxidative cyclization of substrates at the iron center. acs.org For instance, in the [2+2] cycloaddition of butadiene and ethylene (B1197577) catalyzed by pyridine(diimine) (PDI) iron complexes, a key step is the oxidative coupling of the two alkenes to form a ferracyclopentane intermediate. acs.orgosti.gov Subsequent C(sp³)–C(sp³) bond-forming reductive elimination from this metallacycle yields the cyclobutane product. acs.orgosti.gov

Similarly, in iron-catalyzed [4+2] cycloadditions, the proposed mechanism involves the oxidative cyclization of a diene coordinated to the iron center to form a seven-membered ferracycle intermediate. acs.org This is followed by C–C reductive elimination to furnish the final cyclohexene (B86901) product. acs.org Kinetic analyses have identified the oxidative cyclization step as rate-determining in certain cross-[2+2] cycloaddition reactions. princeton.edunih.gov The geometry of the metallacycle intermediate plays a crucial role in determining the reaction's chemoselectivity, directing the pathway towards either cycloaddition or hydrovinylation. acs.orgosti.gov

The supporting ligand plays a pivotal role in the success of these catalytic cycloadditions, with redox-active pyridine(diimine) (PDI) ligands being particularly effective. acs.orgnih.gov These ligands are not mere spectators; they actively participate in the catalytic cycle by storing and releasing electrons, which facilitates key bond-forming steps. nih.govwiley-vch.de This redox activity allows the iron center to maintain a formal ferrous oxidation state throughout the catalytic cycle, for example, in the [2π+2π] cycloaddition of α,ω-dienes. nih.gov

Polymerization Catalysis

Iron complexes featuring pyridine-based ligands, especially bis(imino)pyridine (PDI) systems, are highly active catalysts for olefin polymerization. thieme-connect.comacs.org The discovery that high-spin pyridine(diimine) iron(II) complexes, when activated with methylaluminoxane (B55162) (MAO), are potent catalysts for ethylene polymerization marked a significant breakthrough in the field. acs.orgacs.org

These catalysts can produce polyisoprene with high molecular weight and narrow molecular weight distribution. mdpi.com The activity and selectivity of these systems can be influenced by the steric properties of the ligand. mdpi.com For example, iron complexes with pyridine-oxime ligands show high activity for the cis-1,4-alt-3,4 enchained polymerization of isoprene (B109036) when activated with MAO. mdpi.com

Amino-pyridine iron(II) complexes have also been investigated as catalysts for atom transfer radical polymerization (ATRP). nsf.gov In the ATRP of styrene, the electronic properties of the ligand, influenced by substituents, can affect the catalytic activity. For instance, a more electron-donating t-butyl group on the amino carbon was found to result in slightly higher ATRP activity compared to an ethyl group, highlighting the potential for ligand optimization in developing future iron ATRP catalysts. nsf.gov

Catalyst SystemMonomerCo-catalyst/ActivatorPolymer ProductActivityReference
Pyridine(diimine) Iron(II)EthyleneMethylaluminoxane (MAO)PolyethyleneHigh acs.orgacs.org
Amino-pyridine Iron(II)Styrene-Polystyrene (via ATRP)kobs up to 0.31 h⁻¹ nsf.gov
Pyridine-oxime IronIsopreneMAOPolyisopreneUp to 6.5 × 10⁶ g/mol ·h mdpi.com

Isoprene Polymerization

Iron complexes supported by iminopyridine and aminopyridine ligands have demonstrated significant catalytic activity in the polymerization of isoprene, a key monomer for synthetic rubber. harvard.edunih.gov The structure of the ligand and the mode of activation are crucial for controlling the microstructure (e.g., cis-1,4, trans-1,4, and 3,4-selectivity) and molecular weight of the resulting polyisoprene. harvard.edunih.gov

Research has shown that iminopyridine-supported iron catalysts can stereoselectively polymerize 1,3-dienes. harvard.edu By carefully selecting the ligand, it is possible to produce either trans-1,4- or cis-1,4-polyisoprene. For instance, an octyl-substituted iminopyridine iron complex can yield up to 93% trans-1,4 polyisoprene, whereas a supermesityl-substituted complex affords up to 85% cis-1,4 polyisoprene. harvard.edu These catalysts can produce high molar mass polyisoprenes with controlled polydispersity in high yields. harvard.edu The minor 3,4-insertion content, typically between 7% and 15%, offers potential for post-synthesis functionalization to tune the material's mechanical properties. harvard.edu

The activation of these iron precatalysts is typically achieved using a co-catalyst, such as methylaluminoxane (MAO) or a combination of trialkylaluminum (e.g., AliBu3) and a borate (B1201080) activator like [Ph3C][B(C6F5)4]. nih.gov The choice of activator can significantly influence both the activity and the selectivity of the polymerization. For example, an aldiminopyridyl iron system with a fluorinated N-aryl substituent produced a mix of cis-1,4 and 3,4 units when activated with MAO alone, but showed high trans-1,4 selectivity (>95%) when activated with a combination of MAO and [Ph3C][B(C6F5)4]. nih.gov

Recent studies have explored various ligand architectures, including aminopyridine, pyridine-oxime, and tridentate iminopyridine ligands with "side-arms" like furan (B31954) or thiophene (B33073) groups. nih.govmdpi.commdpi.com Aminopyridine-based catalysts, when activated with excess MAO, can exhibit very high activity and tend to produce polyisoprene with a high content of 3,4-units. nih.gov Pyridine-oxime ligated iron complexes activated by MAO are also highly active, producing high molecular weight polyisoprene with narrow molecular weight distributions and a cis-1,4-alt-3,4 enchainment. mdpi.com Tridentate iminopyridine iron complexes have been developed to achieve 3,4-enhanced polyisoprene (up to 62% 3,4-selectivity) with exceptionally high activities. mdpi.com

Performance of Various Iron-Pyridine Catalysts in Isoprene Polymerization
Catalyst/Ligand TypeCo-catalyst/ActivatorMajor Polyisoprene MicrostructureSelectivity (%)Activity (TOF, h⁻¹)Reference
Octyl-substituted IminopyridineAlR₃/[Ph₃C]⁺[B(C₆F₅)₄]⁻trans-1,4Up to 93- harvard.edu
Supermesityl-substituted IminopyridineAlR₃/[Ph₃C]⁺[B(C₆F₅)₄]⁻cis-1,4Up to 85- harvard.edu
Fluorinated N-aryl AldiminopyridylMAO/[Ph₃C][B(C₆F₅)₄]trans-1,4>95- nih.gov
Aminopyridyl (R = CH(Ph)₂, R₁ = H)MAOHigh 3,4-units->28,000 nih.gov
Pyridine-OximeMAOcis-1,4-alt-3,4~50 (cis-1,4)Up to 6.5 × 10⁶ g/mol·h mdpi.com
Thiophene side-arm IminopyridineMAO3,4-enhancedUp to 62Up to 4.0889 × 10⁷ g·mol(Fe)⁻¹·h⁻¹ mdpi.com

Atom Transfer Radical Polymerization (ATRP)

Iron-pyridine complexes are effective catalysts for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique used to synthesize polymers with well-defined architectures, molecular weights, and low dispersity. mdpi.comnsf.gov The use of iron is advantageous due to its low toxicity and cost compared to more commonly used copper catalysts. mdpi.commdpi.com

The catalytic cycle in iron-mediated ATRP involves the reversible activation of a dormant polymer chain (P-X) by an iron(II) complex (L/FeII) to generate a propagating radical (P•) and an iron(III) species (L/FeIII-X). cmu.edu Ligands containing pyridine moieties, such as amino-pyridines and pyridylphosphines, play a crucial role in stabilizing the iron center and modulating its reactivity. nsf.govresearchgate.net

For example, iron(III)-catalyzed ATRP of methyl methacrylate (B99206) (MMA) has been successfully carried out using the pyridylphosphine ligand 2-(diphenylphosphino)pyridine (DPPP) without the need for additional reducing agents. mdpi.comresearchgate.net These systems exhibit good control, with a linear increase in molecular weight versus monomer conversion and low molecular weight distributions (Mw/Mn = 1.10 to 1.25). researchgate.net Similarly, amino-pyridine iron(II) complexes have been used to catalyze the polymerization of styrene at elevated temperatures, showing characteristics of an ATRP mechanism. nsf.gov

However, challenges remain, particularly in the controlled polymerization of acrylates, where side reactions can lead to broader dispersities. mdpi.com The development of new iron-based catalytic systems, including those with optimized pyridine-based ligands, is ongoing to broaden the scope of monomers that can be effectively polymerized via iron-catalyzed ATRP. mdpi.com

Results of Iron-Pyridine Catalyzed Atom Transfer Radical Polymerization (ATRP)
MonomerCatalyst System (Iron Source/Ligand)Key FindingsDispersity (Mw/Mn)Reference
Methyl Methacrylate (MMA)FeBr₃ / 2-(diphenylphosphino)pyridine (DPPP)Well-controlled polymerization; linear Mₙ increase with conversion.1.10 - 1.25 researchgate.net
Styrene[2-[(2,6-Me₂-C₆H₃)NHCH(R)]C₅H₄N]FeCl₂ (R = t-butyl or ethyl)ATRP operates at 120 °C; ligand structure influences activity.- nsf.gov
Methyl Methacrylate (MMA)FeBr₃ / 2-[(diphenylphosphino)-methyl]pyridine (DPPMP)Solvent affects control; toluene (B28343) provides low polydispersities.1.1 - 1.3 mdpi.com
Butyl Methacrylate, Methyl Acrylate, StyreneFeBr₃ / DPPPControlled polymerizations achieved for various monomers.- mdpi.com

Nitrene and Carbene Group Transfer Reactions

Bis(imino)pyridine iron complexes have proven to be highly effective catalysts for a wide range of metal carbene and nitrene transfer reactions. rsc.orgrsc.org These reactions are fundamental for constructing C-C, C-N, and C-O bonds in organic synthesis. The iron catalysts enable these transformations under mild conditions, often at room temperature, using donor-acceptor diazo compounds as carbene precursors or organic azides as nitrene precursors. rsc.orgresearchgate.netresearchgate.net

The catalytic capability of these iron complexes is extensive, encompassing cyclopropanation, cyclopropenation, epoxidation, O-H insertion, N-H insertion, and C-H insertion reactions. rsc.orgrsc.orgresearchgate.net For instance, bis(imino)pyridine iron complexes can catalyze the cyclopropanation of various styrenes and the N-H insertion into amines using ethyl α-diazoacetate. researchgate.net The development of chiral bis(imino)pyridine iron catalysts, derived from L-valine methyl ester, has enabled asymmetric cyclopropanation, opening a new avenue for chiral iron catalysis in metal carbene reactions. rsc.orgresearchgate.net

In nitrene transfer reactions, iron complexes can facilitate the amination of C-H bonds. researchgate.netmdpi.com The mechanism often involves a high-spin imido radical intermediate, whose unique electronic structure dictates the chemoselectivity of the reaction. researchgate.net For example, a dipyrrinato iron catalyst promotes exclusive allylic amination of olefinic substrates with no competing aziridination. researchgate.net Similarly, iron complexes with ligands like 2-(2-pyridyl)benzimidazole (B74506) can catalyze the aziridination of styrenes, although side reactions like epoxidation can occur, particularly in the presence of water. mdpi.com

Scope of Nitrene and Carbene Transfer Reactions Catalyzed by Iron-Pyridine Complexes
Reaction TypeSubstrate ExampleCatalyst TypeKey OutcomeReference
CyclopropanationStyrene + AryldiazoacetateBis(imino)pyridine iron(II)Effective catalysis on a wide range of substrates. rsc.org
Asymmetric CyclopropanationStyrene + Methyl phenyldiazoacetateChiral Bis(imino)pyridine ironSuccessful asymmetric induction. rsc.orgresearchgate.net
N-H InsertionAmines + Ethyl α-diazoacetateBis(imino)pyridine ironCatalyzes N-H carbene transfer. researchgate.net
C-H InsertionN,N-dimethylaniline + Diazo compoundBis(imino)pyridine ironAchieved 71% yield for direct C-H functionalization. researchgate.net
Allylic C-H AminationOlefinic substrates + Organic azidesDipyrrinato ironExclusive allylic amination with no aziridination. researchgate.net
AziridinationStyrenes + PhINTsFeII(PBI)₃₂Catalytic aziridination with competing epoxidation. mdpi.com

Fundamental Chemical Interactions of Iron Pyridine Systems in Biological Contexts

Coordination to Iron-Sulfur Clusters in Enzymes

Iron-sulfur (Fe-S) clusters are ancient and ubiquitous inorganic cofactors essential for a variety of cellular functions, including electron transfer, metabolic catalysis, and regulation of gene expression. oup.comwikipedia.org These clusters, typically composed of iron and sulfide (B99878) ions, are most commonly ligated to the protein backbone by cysteine residues. oup.comwikipedia.org However, a unique iron site in some clusters provides an open coordination position for substrate or inhibitor binding. oup.com

A notable example of pyridine (B92270) coordination is observed in the enzyme (E)-1-Hydroxy-2-methylbut-2-enyl 4-diphosphate reductase (IspH), a critical component of the isoprenoid biosynthesis pathway in many bacteria and parasites, making it a significant drug target. nih.govacs.orgnih.gov IspH contains a [4Fe-4S] cluster in its active site, where three iron atoms are coordinated by cysteine residues, leaving the fourth iron atom available for catalysis. oup.comnih.gov

Research using X-ray crystallography and spectroscopic methods has provided detailed insights into how pyridine-based inhibitors interact with this unique iron site. nih.govacs.org Studies on (pyridin-3-yl)methyl diphosphate, a potent inhibitor of IspH, revealed that the pyridine ring directly interacts with the fourth iron atom of the intact [4Fe-4S] cluster. nih.govnih.gov Quantum chemical calculations combined with crystallographic data suggest an unusual side-on η² coordination. nih.govnih.govacs.org In this configuration, both the pyridine nitrogen and the adjacent carbon atom in the 2-position bind to the unique iron atom, which is in a reduced state. nih.govacs.org This organometallic complex formation is supported by electron paramagnetic resonance (EPR) and hyperfine sublevel correlation (HYSCORE) spectroscopy. nih.govacs.org

The interaction is characterized by close distances of 2.3–2.4 Å between two atoms of the pyridine ring and the fourth iron atom. acs.orgacs.org This mode of binding provides a clear structural basis for the inhibition of the enzyme's activity. nih.govacs.org

Table 1: Spectroscopic and Structural Data for Pyridine Ligand Interaction with IspH Enzyme

ParameterExperimental Value/ObservationMethodReference
Coordination Mode η² side-on coordination of pyridine ring to the unique FeX-ray Crystallography, Quantum Calculations nih.govacs.org
Interacting Atoms Pyridine Nitrogen and C2 carbon with the fourth Fe of the [Fe₄S₄] clusterX-ray Crystallography, Quantum Calculations nih.govacs.org
Fe-Pyridine Atom Distance 2.3–2.4 ÅX-ray Crystallography acs.orgacs.org
¹⁴N Hyperfine Coupling (A_iso) Experimental: 7.4 MHz; Calculated: 6.6 MHzHYSCORE Spectroscopy, Density Functional Theory acs.org
¹⁴N Quadrupole Coupling (NQCC) Experimental: 3.0 MHz; Calculated: 3.5 MHzHYSCORE Spectroscopy, Density Functional Theory acs.org

Ligand Binding to Metalloproteins and Consequences for Electronic Structure

The binding of ligands to the metal center of metalloproteins is a fundamental process that dictates their functional activity. desy.de The electronic structure of the active site—determined by the metal's identity, oxidation state, spin state, and the surrounding ligands—is intrinsically linked to the protein's reactivity. desy.de Pyridine-based ligands, through their coordination to iron centers, can significantly modulate these electronic properties. rsc.org

The lone pair of electrons on the pyridine nitrogen atom enables it to coordinate with the heme iron in enzymes like aromatase (CYP19A1), a key target in breast cancer therapy. rsc.org The basicity and size of the pyridine ring influence its binding affinity and inhibitory potential. rsc.org

Systematic studies on tetra-aza macrocyclic ligands functionalized with different groups on the pyridyl moiety demonstrate the ability to "tune" the properties of the resulting iron(III) complexes. rsc.org Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) attached to the pyridine ring alter the electron density on the coordinating nitrogen atom, which in turn affects the strength of the iron-nitrogen bond and the electrochemical potential of the metal center. rsc.org

For instance, a series of pyclen-based iron(III) complexes with substituted pyridine rings showed a clear trend:

Bond Lengths: The Fe–N(pyridine) bond distance lengthens as the electron-withdrawing character of the substituent increases. The complex with the strongest EDG (4-hydroxyl) had the shortest bond (2.065 Å), while the one with the strongest EWG (4-nitro) had the longest (2.131 Å). rsc.org This indicates that more electron-withdrawing groups weaken the Fe–N bond. rsc.org

Electrochemical Properties: The redox potentials of the iron complexes correlate with the electronic nature of the substituent. rsc.org More electron-withdrawing groups on the pyridine ring lead to more positive reduction potentials for the Fe(III)/Fe(II) couple. rsc.org

This tunability is crucial for designing biomimetic catalysts and therapeutic agents, as it allows for the fine-control of the metal center's reactivity. rsc.org Similarly, in the realm of catalysis, modifying substituents on amino-pyridine iron(II) complexes can influence reaction equilibria, such as in Atom Transfer Radical Polymerization (ATRP). nsf.gov

Table 2: Influence of Pyridine Ring Substituents on Iron(III) Complex Properties

Ligand Substituent (at position 4)Hammett Parameter (σₚ)Fe-N(pyridine) Bond Length (Å)Fe(III)/Fe(II) Redox Potential (E₁/₂) (V vs. Ag/AgCl)
-OH (L1) -0.372.065-0.339
-H (L2) 0.002.083-0.279
-Cl (L3) 0.232.091-0.218
-CF₃ (L4) 0.542.115-0.245
-CN (L5) 0.662.122-0.125
-NO₂ (L6) 0.782.131-0.091
Data sourced from a study on functionalized pyclen-based iron(III) complexes. rsc.org

Chelation Properties of Pyridine-Derived Ligands with Iron Ions

Chelation therapy is a critical medical intervention for managing iron overload diseases, which result from either genetic conditions or repeated blood transfusions. The therapy relies on chelating agents that bind to excess iron ions, forming stable, non-toxic complexes that can be safely excreted from the body. Pyridine-derived ligands, particularly hydroxypyridinones (HPOs), have been extensively investigated for this purpose. rsc.org

The effectiveness of an iron chelator is often quantified by its pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) for a defined concentration of the ligand and iron. A higher pFe³⁺ value indicates stronger and more effective chelation. rsc.orgresearchgate.net

Deferiprone (B1670187), a clinically used oral iron chelator, is a 1,2-dimethyl-3-hydroxypyridin-4-one. rsc.org Research has focused on synthesizing new hydroxypyridinone derivatives to improve upon the efficacy and selectivity of existing drugs. One such derivative, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1), has demonstrated significantly enhanced iron chelating properties. rsc.orgresearchgate.net

Studies combining potentiometric, spectroscopic, and computational methods revealed that P1 has a pFe³⁺ value of 22.0. rsc.orgresearchgate.net This is notably higher than that of deferiprone (20.6), indicating a superior ability to sequester iron(III) ions under physiological conditions. rsc.orgresearchgate.net The enhanced efficacy of P1 is attributed to favorable tautomeric changes and the electronic effects of its substituents, which increase its affinity for Fe³⁺ at neutral pH. rsc.orgresearchgate.net Furthermore, evaluating the coordinating ability toward other biologically relevant metal ions like Al³⁺, Cu²⁺, and Zn²⁺ showed that P1 possesses a higher selectivity for iron compared to deferiprone, which is a desirable characteristic for minimizing the disruption of essential metal ion homeostasis. rsc.orgresearchgate.net

Table 3: Comparison of Iron(III) Chelation Properties

Chelating LigandTypepFe³⁺ ValueKey FindingReference
Deferiprone 3-Hydroxypyridin-4-one20.6Clinically used oral iron chelator. rsc.orgresearchgate.net
5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) 3-Hydroxypyridin-4-one22.0Noticeably higher iron chelation efficacy and greater selectivity over other metal ions compared to Deferiprone. rsc.orgresearchgate.net

Advanced Research Directions and Future Outlook

Rational Design of Multifunctional Iron-Pyridine Materials

The deliberate and intelligent design of multifunctional materials is a key frontier in materials science. sciopen.com In the context of iron-pyridine complexes, this involves the strategic assembly of molecular components to create materials with synergistic or multiple functionalities. sciopen.comresearchgate.net This approach moves beyond the study of single-property molecules to the construction of complex systems where different functionalities coexist and potentially enhance one another.

One promising avenue is the development of framework materials, such as metal-organic frameworks (MOFs), built from iron-pyridine units. These frameworks offer a high degree of tunability, allowing for the precise positioning of functional groups within a porous structure. This can lead to materials with applications in areas like gas storage, separation, and heterogeneous catalysis. sciopen.com For instance, the incorporation of photosensitizers and catalytic iron-pyridine sites within the same framework can lead to efficient systems for light-driven chemical transformations. sciopen.com

The design principles for these materials are increasingly guided by a combination of experimental and computational methods. osti.gov Density functional theory (DFT) calculations, for example, can help predict the properties of a designed material before it is synthesized, saving time and resources. osti.gov This knowledge-based design approach is crucial for creating materials with tailored properties for specific applications, such as ultrafast energy storage. osti.gov

Exploration of Novel Iron-Pyridine Ligand Scaffolds for Specific Reactivities

The reactivity and properties of an iron-pyridine complex are profoundly influenced by the nature of the pyridine-containing ligand. mdpi.comrsc.org Consequently, a significant area of research is the exploration of new and modified ligand scaffolds to achieve specific catalytic activities. thieme-connect.comnsf.gov By systematically altering the electronic and steric properties of the ligand, chemists can fine-tune the behavior of the iron center. mdpi.com

Recent advancements have seen the development of a diverse range of ligand architectures, including:

Pincer Ligands: These tridentate ligands, which "pinch" the metal center, offer high stability and control over the coordination environment. mdpi.com Variations in the pincer backbone and donor arms allow for the modulation of the catalyst's reactivity. mdpi.com

Bis(imino)pyridine Ligands: These have proven to be versatile scaffolds for iron catalysts, particularly in polymerization and cycloaddition reactions. thieme-connect.comrsc.org The electronic properties of these ligands can be readily modified by changing the substituents on the imino groups.

N-Heterocyclic Carbene (NHC)-Pyridine Ligands: The incorporation of strongly σ-donating NHC moieties into pyridine-based ligands can significantly impact the electronic structure of the iron center, leading to unique catalytic properties. iiserpune.ac.inacs.org

Pyridine (B92270) Dipyrrolide Ligands: These ligands have shown interesting reactivity in C-H amination reactions, with the outcome being highly dependent on the nature of the reacting azide. acs.org

The goal of this research is to move beyond serendipitous discovery and towards the rational design of ligands for targeted applications, such as selective hydroboration, atom transfer radical polymerization (ATRP), and C-C bond formation. nsf.govrsc.orgiiserpune.ac.in

Synergistic Effects in Heterometallic Iron-Pyridine Clusters

The incorporation of a second, different metal ion alongside iron within a pyridine-based cluster opens up the exciting possibility of synergistic effects. rsc.org These heterometallic clusters can exhibit properties and catalytic activities that are not simply the sum of their individual components. rsc.orgresearchgate.net The presence of different metal centers can facilitate multi-electron transfer processes, activate substrates in unique ways, and lead to enhanced catalytic performance. rsc.orgrsc.org

The synthesis of these heterometallic clusters can be achieved through various strategies, including self-assembly methods and the use of metalloligands. rsc.org A metalloligand is a coordination complex that can itself act as a ligand to another metal ion, allowing for the controlled construction of well-defined heterometallic architectures. rsc.org

Research in this area has explored the combination of iron with a variety of other metals, leading to clusters with interesting magnetic, optical, and catalytic properties. For example, the synergistic effects in heterometallic clusters have been investigated for their potential in small molecule activation, such as the cleavage of dinitrogen. rsc.orgnju.edu.cn The study of heterometallic gold(I)-copper(I) clusters has also revealed interesting luminescence properties and their potential as photosensitizers. acs.org

Examples of Heterometallic Cluster Research
Metal CombinationPotential Application/PropertyReference
Iron-MolybdenumNitrogen Fixation nju.edu.cn
Uranium-RhodiumDinitrogen Cleavage nju.edu.cn
Lanthanide-Transition MetalPhotocatalytic Hydrogen Evolution researchgate.net
Gold(I)-Copper(I)Luminescence, Photosensitization acs.org

Computational Predictions for New Iron-Pyridine Reactivity and Applications

Computational chemistry has become an indispensable tool in the study of iron-pyridine complexes, providing deep insights into their electronic structure, bonding, and reaction mechanisms. acs.orgberkeley.edu Density Functional Theory (DFT) is a widely used method to predict the properties and reactivity of these systems. acs.orgberkeley.edu However, the accurate prediction of spin-state energetics in iron complexes can be challenging for DFT, as these systems often have multiple accessible spin states with small energy differences. acs.orgresearchgate.net

Despite these challenges, computational studies have proven invaluable in:

Guiding Catalyst Design: By calculating the energetics of different reaction pathways, computational models can help in the rational design of more efficient and selective catalysts. nsf.gov

Elucidating Reaction Mechanisms: Computational investigations can provide detailed mechanistic insights that are often difficult to obtain through experimental studies alone. acs.org This includes identifying key intermediates and transition states.

Understanding Spectroscopic Data: Calculations can aid in the interpretation of experimental data from techniques like Mössbauer and NMR spectroscopy. acs.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Iron–pyridine (1/1) complexes?

  • Methodological Answer : Synthesis typically involves stoichiometric reactions between iron precursors (e.g., FeCl₂) and pyridine under inert conditions. Characterization requires multi-technique validation:

  • X-ray crystallography for structural confirmation (e.g., bond lengths, coordination geometry).
  • Spectroscopy (FT-IR, Raman) to identify ligand-binding modes (e.g., shifts in pyridine ring vibrations) .
  • Thermogravimetric analysis (TGA) to assess thermal stability and ligand loss kinetics .
    • Experimental Design Tip : Use controlled humidity conditions during synthesis to prevent oxidation of Fe²⁺ to Fe³⁺, which alters coordination behavior .

Q. How do researchers ensure reproducibility in synthesizing Iron–pyridine (1/1) complexes?

  • Methodological Answer : Reproducibility hinges on:

  • Detailed experimental protocols (e.g., solvent purity, reaction temperature, molar ratios) in the main manuscript or supplementary materials .
  • Cross-validation via independent techniques (e.g., magnetic susceptibility measurements to confirm oxidation state, EPR for electronic structure) .
  • Reference to prior studies for known compounds (e.g., Fe–pyridine bond distances in similar systems) .

Advanced Research Questions

Q. What contradictions exist between experimental observations and theoretical models of Iron–pyridine (1/1) bonding dynamics?

  • Data Contradiction Analysis :

  • Observed Trend : Activation energy for pyridine desorption decreases with conversion, contrary to electronic structure models predicting stronger Fe–pyridine bonds at higher conversions due to reduced antibonding orbital occupancy .
  • Resolution : The discrepancy is attributed to diffusion barriers and "gate-opening" transformations in the lattice. Partial pyridine loss reduces path tortuosity, lowering activation energy despite stronger individual bonds .
    • Methodological Approach : Combine ab initio calculations (e.g., DFT for electronic configuration) with kinetic studies (e.g., variable-temperature TGA) to decouple electronic and diffusion effects .

Q. How can researchers design experiments to resolve ambiguities in the magnetic properties of Iron–pyridine (1/1) systems?

  • Advanced Methodology :

  • Variable-temperature SQUID magnetometry to map magnetic susceptibility vs. temperature, identifying spin-state transitions or antiferromagnetic coupling .
  • EPR spectroscopy to detect paramagnetic species and quantify zero-field splitting parameters.
  • Cross-correlation with crystallographic data (e.g., Fe–Fe distances) to link structure to magnetic behavior .
    • Pitfall Avoidance : Account for solvent residues or counterion effects, which can artificially alter magnetic readings .

Q. What strategies are effective in addressing inconsistencies in spectroscopic data for Iron–pyridine (1/1) complexes?

  • Methodological Framework :

  • Multi-technique redundancy : Pair Raman and FT-IR data to distinguish between σ-donation and π-backbonding contributions .
  • Computational modeling (e.g., TD-DFT for UV-vis spectra) to assign electronic transitions and validate experimental peaks .
  • Control experiments (e.g., ligand-free iron salts) to isolate pyridine-specific spectral features .

Methodological Guidance for Research Design

Q. How should researchers formulate hypotheses about the catalytic applications of Iron–pyridine (1/1) complexes?

  • Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Prioritize catalytic reactions (e.g., C–H activation) compatible with Fe²⁺ redox activity.
  • Novelty : Explore understudied ligand geometries (e.g., distorted octahedral vs. square planar) .
  • Relevance : Align with sustainability goals (e.g., replacing noble-metal catalysts) .

Q. What steps ensure rigorous validation of computational models for Iron–pyridine (1/1) systems?

  • Validation Protocol :

  • Benchmarking against experimental data (e.g., bond lengths ±0.05 Å, spin states).
  • Sensitivity analysis to assess model dependence on basis sets or exchange-correlation functionals.
  • Collaboration with experimentalists to iteratively refine parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.